molecular formula C17H17NO5S2 B2775528 3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid CAS No. 488851-31-6

3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid

Cat. No. B2775528
CAS RN: 488851-31-6
M. Wt: 379.45
InChI Key: AVOHBFLEYZUPTI-UHFFFAOYSA-N
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Description

The compound “3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid” are not explicitly mentioned in the available resources .

Scientific Research Applications

Photochemical Decomposition

Sulfamethoxazole, a related sulfonamide, exhibits significant photolability in acidic aqueous solutions, resulting in various primary photoproducts through pathways that may have implications for understanding the photostability and environmental fate of similar compounds, including 3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid (Zhou & Moore, 1994).

BIO-POTENT SULFONAMIDES

Research into sulfonamides has led to the synthesis of bio-potent 4-(substituted phenylsulfonamido)benzoic acids under ultrasound irradiation conditions, which exhibit significant antimicrobial activities. This could hint at the potential biomedical applications of 3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Aciditätskonstanten and Tautomeric Forms

The study of benzolsulfonamides' acidity constants and their tautomeric forms provides valuable insights into their chemical behavior, which can be crucial for designing drug molecules with improved efficacy and reduced toxicity (Willi & Meier, 1956).

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Recyclable Catalyst

The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of complex molecules demonstrates the potential of sulfonamides in facilitating environmentally friendly chemical processes (Tayebi et al., 2011).

Cytochrome P450 Enzyme Metabolism

Investigation into the oxidative metabolism of novel antidepressants by cytochrome P450 enzymes, including the formation of various metabolites from sulfonamide-based compounds, underscores the importance of understanding sulfonamide metabolism for drug development and safety evaluation (Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid” is not available in the current resources .

properties

IUPAC Name

3-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c19-16(12-24-11-10-17(20)21)13-6-8-14(9-7-13)18-25(22,23)15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOHBFLEYZUPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid

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